molecular formula C20H10O2 B110913 Benzo[a]pyrene-7,10-dione CAS No. 71241-25-3

Benzo[a]pyrene-7,10-dione

Cat. No. B110913
CAS RN: 71241-25-3
M. Wt: 282.3 g/mol
InChI Key: QBQYVPBQBAJGPL-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-7,8-dione (BPQ) is a metabolite of the widespread carcinogen benzo[a]pyrene . It is one kind of carcinogenic polycyclic aromatic hydrocarbon (PAH) metabolites . It forms covalently bonded adducts with DNA, and the major adduct formed is a deoxyguanosine adduct .


Synthesis Analysis

The synthesis of substituted pyrenes, which include benzo[a]pyrene, has been explored through indirect methods . Optically pure samples of (+)- and (–)-benzo [a]pyrene 7,8-oxide have been synthesized from the separated diastereoisomers of trans -8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo [a]pyrene .


Molecular Structure Analysis

The stereochemical characteristics and structural properties of BPQ-DNA adducts have been investigated using molecular modeling and a molecular dynamics (MD) simulation technique .


Chemical Reactions Analysis

BPQ has been found to react with DNA to form multiple adducts . The reactivity of BPQ is heightened in the presence of protein or circular DNA .


Physical And Chemical Properties Analysis

Benzo[a]pyrene (BaP) is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings found in coal tar with the formula C20H12 . It is formed during the incomplete combustion of organic matter at temperatures between 300 and 600°C .

Scientific Research Applications

  • Metabolic Analysis and Mechanism of Inhibitor Action :

    • High-pressure liquid chromatography has been utilized to separate Benzo[a]pyrene metabolites, including Benzo[a]pyrene-7,10-dione, providing insights into metabolic pathways and the mechanism of action of inhibitors like 7,8-Benzoflavone on microsomal Benzo[a]pyrene metabolism (Selkirk et al., 1974).
  • Detoxication in Lung Cells :

    • Studies have shown that SULT1A1, a sulfotransferase in lung cells, plays a significant role in the detoxication of Benzo[a]pyrene-7,8-dione, potentially impacting lung cancer susceptibility (Zhang et al., 2012).
  • Environmental Presence and Measurement :

    • Benzo[a]pyrene diones, including Benzo[a]pyrene-7,10-dione, have been identified in air particulate matter, indicating their presence and distribution in the environment. Their concentrations have been measured using techniques like liquid chromatography-mass spectrometry (Koeber et al., 1999).
  • Oxidative DNA Damage :

    • Research has explored the oxidative DNA damage caused by Benzo[a]pyrene-7,8-dione, highlighting its potential role in carcinogenicity through mechanisms like double base lesions (Ohnishi & Kawanishi, 2002).
  • Mutagenesis and Carcinogenic Pathways :

    • Studies on the mutagenic effects of Benzo[a]pyrene derivatives, including Benzo[a]pyrene-7,10-dione, have provided insights into different enzymatic pathways of metabolic activation and their relative mutagenicity (Sen et al., 2012).
  • Atmospheric Degradation and Toxicity :

    • Investigations into the atmospheric degradation of polycyclic aromatic hydrocarbons (PAHs) like Benzo[a]pyrene have identified Benzo[a]pyrene-7,10-dione as a significant product, contributing to the understanding of the environmental impact and potential risks of PAHs (Dang et al., 2015).

Safety And Hazards

BaP is a highly toxic and carcinogenic PAH . It is recognized for its toxicological effects in the vessel-wall cells . Exposure to BaP should be carefully controlled to levels as low as possible .

Future Directions

Further studies are needed to understand the genotoxic potential of BPQ in vitro and in vivo . The differential metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-dione by human CYP1A1 variants also warrants further investigation .

properties

IUPAC Name

benzo[a]pyrene-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-16-8-9-17(22)20-14-7-6-12-3-1-2-11-4-5-13(10-15(16)20)19(14)18(11)12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQYVPBQBAJGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C=CC5=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221417
Record name Benzo(a)pyrene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]pyrene-7,10-dione

CAS RN

71241-25-3
Record name Benzo(a)pyrene-7,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071241253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Lintelmann, K Fischer, E Karg… - Analytical and Bioanalytical …, 2005 - Springer
Fine and ultrafine particles are probably responsible for numerous health effects, but it is still unclear whether and to what extent the particle itself or organic compounds adsorbed or …
Number of citations: 90 link.springer.com
Y Sun, WK Niu, XJ Hu, XH Ma, YJ Sun… - Chemical Engineering …, 2020 - Elsevier
In situ chemical oxidation can be used to remediate soils contaminated with polycyclic aromatic hydrocarbons (PAHs). However, typical oxidation systems are limited by the acidic …
Number of citations: 27 www.sciencedirect.com
T Letzel, U Pöschl, R Wissiack, E Rosenberg… - Analytical …, 2001 - ACS Publications
A new liquid chromatographic method for the efficient separation of aromatic compounds having a wide range of sizes, molecular structures, and polarities has been developed. Based …
Number of citations: 68 pubs.acs.org
I Marchi, S Rudaz, JL Veuthey - Talanta, 2009 - Elsevier
This review presents the state-of-the-art techniques that couple liquid chromatography (LC) and mass spectrometry (MS) via atmospheric pressure photoionization (APPI). The different …
Number of citations: 194 www.sciencedirect.com

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